2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Description
2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a synthetic small molecule featuring a pyridazine core substituted with a pyrazole ring at the 6-position and a thioacetamide linkage connecting to a benzo[d][1,3]dioxol-5-ylmethyl group. This structural architecture is characteristic of compounds designed for kinase inhibition or antimicrobial activity, as seen in related molecules .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c23-16(18-9-12-2-3-13-14(8-12)25-11-24-13)10-26-17-5-4-15(20-21-17)22-7-1-6-19-22/h1-8H,9-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWAHLUPKHSNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. This article provides an overview of the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.
Structural Characteristics
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structural components include:
- Pyrazole ring : Known for its role in various biological activities.
- Pyridazine ring : Often associated with antimicrobial and anticancer properties.
- Thioether linkage : Contributes to the compound's flexibility and interaction potential.
- Benzo[d][1,3]dioxole moiety : Enhances pharmacological properties through aromatic interactions.
Synthesis
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide typically involves multi-step organic reactions:
- Formation of the pyrazole and pyridazine intermediates.
- Introduction of the thioether linkage via nucleophilic substitution.
- Acylation with benzo[d][1,3]dioxole derivatives to achieve the final structure.
Biological Activity
Research indicates that compounds containing pyrazole and pyridazine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains. For instance, compounds similar to this structure have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in various cancer types.
The mechanism by which 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide exerts its biological effects involves several potential pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways leading to apoptosis in cancer cells.
- Antiviral Activity : Similar compounds have been noted for their ability to inhibit viral replication, suggesting potential applications in antiviral therapies.
Case Studies
Recent studies have highlighted the potential of this compound class:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Acetamide Motifs
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26) and SW-C165
- Core Structure : Both compounds share the N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide backbone.
- Key Differences :
- C26 contains a 5-bromothiophene substituent, while SW-C165 has a 2-bromobenzyl group.
- The target compound replaces the thioether-linked aromatic groups with a pyridazine-pyrazole hybrid.
- Implications : The brominated aromatic substituents in C26 and SW-C165 may enhance halogen bonding with biological targets, whereas the pyridazine-pyrazole core in the target compound could favor π-π stacking interactions .
2-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (3)
- Core Structure: Features a pyrimidine ring instead of pyridazine, linked to the benzodioxole group via an aminoacetamide chain.
- Key Differences : The pyrimidine scaffold and additional dioxopiperidinyl-oxoisoindolinyl substituent distinguish this compound.
- Implications : The pyrimidine core may confer different binding kinetics compared to pyridazine, as pyrimidines are common in kinase inhibitors like imatinib .
Analogues with Pyridazine/Pyrazole Hybrid Cores
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Core Structure : Shares the pyridazine-pyrazole hybrid but lacks the benzodioxole and thioacetamide groups.
- Key Differences : The aniline substituent replaces the thioacetamide-benzodioxole moiety.
- Implications : The absence of the benzodioxole group may reduce metabolic stability, while the aniline group could influence solubility .
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Core Structure: Utilizes a pteridinone scaffold instead of pyridazine.
- Key Differences: The 4-methoxybenzyl and pteridinone groups may enhance binding to ATP pockets in kinases.
- Implications: Pteridinone derivatives are known for kinase inhibition, suggesting the target compound could share similar targets .
Analogues with Thioacetamide Linkages
N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Data Table: Structural and Functional Comparison
| Compound Name | Core Scaffold | Key Substituents | Molecular Formula (Estimated) | Potential Target/Activity |
|---|---|---|---|---|
| Target Compound | Pyridazine-pyrazole | Thioacetamide, benzodioxolylmethyl | ~C₁₇H₁₄N₅O₃S | Kinase inhibition (hypothesized) |
| N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26) | Acetamide | 5-Bromothiophene, methylamino | C₁₈H₁₈BrN₃O₃S | Antimicrobial (hypothesized) |
| 2-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-...acetamide (3) | Pyrimidine | Dioxopiperidinyl-oxoisoindolinyl | C₂₇H₂₆N₆O₅S | Kinase inhibition |
| N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine | Pyridazine-pyrazole | Aniline | C₁₃H₁₁N₅ | Not reported |
| N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | Pyridazine | Thiophene-carboxamide, benzodioxole | C₁₈H₁₄N₄O₄S₂ | Not reported |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyridazine-pyrazole-thioether core of this compound?
- Methodology : The pyridazine-pyrazole scaffold can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting 6-chloropyridazine derivatives with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) can introduce the pyrazole moiety. The thioether linkage is typically formed via a thiol-disulfide exchange or alkylation with mercaptoacetic acid derivatives. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yield and purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the benzodioxole methylene protons (δ ~4.2–4.5 ppm) and pyridazine aromatic protons (δ ~7.5–8.5 ppm).
- IR : Identify the carbonyl stretch (C=O, ~1680–1700 cm⁻¹) and thioether (C-S, ~650–700 cm⁻¹).
- Mass Spectrometry : Verify molecular weight with ESI-MS or HRMS (e.g., calculated [M+H]⁺ for C₁₈H₁₆N₄O₃S: 376.09) .
Q. What solvent systems and reaction conditions optimize the coupling of the benzodioxolemethyl acetamide group?
- Methodology : Use polar aprotic solvents (DMF, DMSO) with coupling agents like HATU or EDCI. Maintain pH control (e.g., with DIPEA) to activate the carboxyl group. Reaction temperatures of 50–80°C for 12–24 hours yield optimal amide bond formation. Monitor progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Target Selection : Prioritize targets with known pyridazine/pyrazole affinity (e.g., COX-2, EGFR kinase).
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the ligand with Gaussian09 (DFT/B3LYP/6-31G*).
- Validation : Compare binding poses with co-crystallized inhibitors (e.g., PDB: 1M17 for COX-2). The benzodioxole group may occupy hydrophobic pockets, while the pyridazine-thioether moiety engages in hydrogen bonding .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic profiles?
- Methodology :
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic soft spots (e.g., benzodioxole oxidation).
- SAR Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to reduce CYP450-mediated degradation.
- Formulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .
Q. How do structural modifications to the pyrazole ring influence selectivity against off-target enzymes?
- Methodology :
- Analog Synthesis : Replace the 1H-pyrazole with 1,2,4-triazole or isoxazole to alter electronic properties.
- Enzyme Assays : Test against panels like KinomeScan (for kinase selectivity) or Eurofins CEREP (GPCR profiling).
- Data Analysis : Use principal component analysis (PCA) to correlate substituent electronegativity with IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
